molecular formula C15H7Cl4NO3 B342117 4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)isoindole-1,3-dione CAS No. 88062-85-5

4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)isoindole-1,3-dione

Cat. No.: B342117
CAS No.: 88062-85-5
M. Wt: 391 g/mol
InChI Key: CVRFQGDGSNKQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of four chlorine atoms and a methoxyphenyl group attached to an isoindole-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)isoindole-1,3-dione typically involves the chlorination of 2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the dione group to other functional groups.

    Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated isoindole derivatives, while reduction can produce dechlorinated or partially dechlorinated compounds.

Scientific Research Applications

4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and methoxyphenyl group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrachloro-2,2-bis(4-methoxyphenyl)-1,3-benzodioxole
  • 4,5,6,7-Tetrachloro-2’-(4-methoxy-phenyl)-spiro[benzo[1,3]dioxole-2,4’-benzo[d][1,3]thiazine]

Uniqueness

4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific arrangement of chlorine atoms and the presence of the methoxyphenyl group

Properties

CAS No.

88062-85-5

Molecular Formula

C15H7Cl4NO3

Molecular Weight

391 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-(4-methoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H7Cl4NO3/c1-23-7-4-2-6(3-5-7)20-14(21)8-9(15(20)22)11(17)13(19)12(18)10(8)16/h2-5H,1H3

InChI Key

CVRFQGDGSNKQOI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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